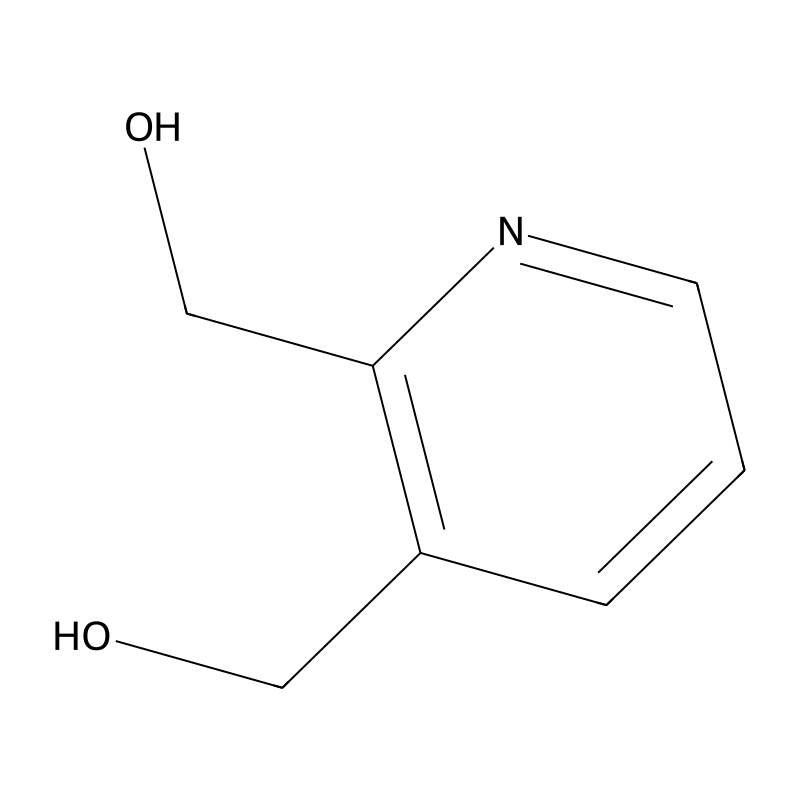

Pyridine-2,3-dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry:

Py-2,3-diol acts as a bidentate chelating ligand, meaning it can bind to a metal ion using both its oxygen atoms. This property makes it valuable for studying coordination chemistry and the development of new metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.

Medicinal Chemistry:

The presence of the pyridine ring and hydroxyl groups in Py-2,3-diol provides a platform for the design and synthesis of new molecules with potential therapeutic applications. Researchers are exploring its potential in various areas, including:

- Antimicrobial activity: Studies have investigated the potential of Py-2,3-diol derivatives as antimicrobial agents against various bacteria and fungi.

- Anticancer properties: Py-2,3-diol derivatives are being explored for their potential to inhibit the growth of cancer cells [].

Material Science:

Py-2,3-diol can be used as a building block for the synthesis of new materials with interesting properties. For example, it can be incorporated into polymers to create materials with potential applications in:

- Sensor development: Py-2,3-diol containing polymers can be used to develop sensors for detecting specific molecules.

- Drug delivery: Py-2,3-diol based materials are being explored for their potential use in drug delivery systems.

Pyridine-2,3-dimethanol is an organic compound with the molecular formula C7H9NO2. It is characterized by a pyridine ring substituted with two hydroxymethyl groups at the 2 and 3 positions. This compound appears as a colorless liquid with a boiling point of approximately 184°C . Its structure contributes to its unique chemical properties, making it useful in various applications, particularly in organic synthesis and as a solvent.

Due to the lack of specific research on Pyridine-2,3-dimethanol, information on its safety hazards is not available. However, pyridine itself is a known skin irritant and suspected respiratory irritant []. Dimethanolic compounds can also have irritating properties []. It's advisable to handle any unknown compound with caution and refer to general safety protocols for handling organic chemicals.

Research indicates that pyridine-2,3-dimethanol exhibits biological activities that may include:

- Antimicrobial Properties: Some studies suggest that derivatives of pyridine compounds can possess antimicrobial effects, although specific data on pyridine-2,3-dimethanol is limited.

- Ligand Activity: It has been identified as a ligand in coordination chemistry, potentially influencing biological systems through metal ion interactions .

Pyridine-2,3-dimethanol can be synthesized through several methods:

- Hydroxymethylation of Pyridine: This involves the reaction of pyridine with formaldehyde in the presence of an acid catalyst.

- Reduction Reactions: Starting from pyridine derivatives that contain carbonyl functional groups, reduction processes can yield pyridine-2,3-dimethanol.

These methods highlight the versatility of pyridine derivatives in organic synthesis.

Interaction studies involving pyridine-2,3-dimethanol often focus on its role as a ligand. It can coordinate with metal ions, affecting their reactivity and stability. Such interactions are crucial for developing new catalysts and understanding biochemical pathways where metal ions play a pivotal role.

Pyridine-2,3-dimethanol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine | Simple nitrogen-containing ring | Basicity; widely used as a solvent |

| 2-Hydroxymethylpyridine | Hydroxymethyl group at position 2 | More polar; used in similar applications |

| 3-Hydroxymethylpyridine | Hydroxymethyl group at position 3 | Similar reactivity but different selectivity |

| 2,6-Dimethylpyridine | Two methyl groups | Higher basicity; different applications |

Pyridine-2,3-dimethanol's unique combination of two hydroxymethyl groups distinguishes it from these similar compounds by enhancing its solubility and reactivity in specific chemical contexts.

Nucleophilic substitution methodologies represent a fundamental approach for synthesizing pyridine-2,3-dimethanol through strategic functional group transformations. The nucleophilic character of pyridine derivatives has been extensively studied, with computational analyses revealing that electron-withdrawing groups significantly enhance the electrophilicity of the pyridine ring [7]. Research demonstrates that nucleophilic substitution typically occurs at the C-2 and C-4 positions of pyridine rings, where the nitrogen atom can effectively stabilize the negative charge through resonance [8].

The mechanism of nucleophilic substitution in pyridine systems involves the formation of intermediates that are stabilized by the electron-withdrawing nature of the nitrogen heteroatom [8]. For pyridine-2,3-dimethanol synthesis, nucleophilic displacement reactions can be employed using appropriately substituted pyridine precursors bearing suitable leaving groups at the 2 and 3 positions [7]. The presence of electron-withdrawing groups such as halogens increases the pyridine's electrophilicity by removing electron density from the ring, facilitating nucleophilic attack [8].

Reaction Optimization Parameters

Key parameters for nucleophilic substitution approaches include temperature control, solvent selection, and base catalysis. Studies indicate that optimal reaction conditions typically involve elevated temperatures ranging from 80-120°C to facilitate the nucleophilic displacement process [9]. The choice of nucleophile and reaction medium significantly influences both yield and selectivity of the desired dimethanol product [7].

Catalytic Hydrogenation of Dicarboxylate Precursors

The catalytic hydrogenation of pyridine-2,3-dicarboxylate esters represents one of the most established synthetic routes to pyridine-2,3-dimethanol. This methodology involves the reduction of ester functionalities to primary alcohols using metal catalysts under hydrogen atmosphere [10] [11].

Dicarboxylate Precursor Synthesis

The preparation of pyridine-2,3-dicarboxylate precursors can be achieved through several established methodologies. One prominent approach involves the reaction of alpha-halo-beta-ketoesters with alpha,beta-unsaturated aldehydes or ketones in the presence of ammonium salts [12] [13]. Research demonstrates that diethyl 3-chloro-2-oxo-butanedioate serves as an effective starting material for synthesizing diethyl pyridine-2,3-dicarboxylate when reacted with appropriate carbonyl compounds [12].

A systematic study revealed that the preparation of diethyl pyridine-2,3-dicarboxylate involves treating alpha-halo-beta-ketoesters with alpha,beta-unsaturated carbonyl compounds using a minimum of 2 molar equivalents of ammonium salt in organic solvents at temperatures ranging from ambient to the solvent boiling point [12]. The reaction proceeds efficiently in solvents such as water, alcohols, hydrocarbons, chlorinated hydrocarbons, aromatic hydrocarbons, ethers, organic acids, esters, dimethyl sulfoxide, dimethylformamide, or acetonitrile [12].

Hydrogenation Methodologies

Recent advances in catalytic hydrogenation have demonstrated the effectiveness of rhodium oxide catalysts for reducing pyridine derivatives [10]. A comprehensive study showed that rhodium(III) oxide (Rh₂O₃) effectively catalyzes the hydrogenation of functionalized pyridines, including carboxylic acid, ester, and amide derivatives directly attached to the pyridine ring [10]. The reaction conditions typically involve 0.5 mol% catalyst loading with molecular hydrogen at 5 bar pressure and 40°C for 16 hours in trifluoroethanol as solvent [10].

Reduction Reaction Data

| Substrate Type | Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Diethyl pyridine-2,3-dicarboxylate | 0.5 | 5 | 40 | 16 | 85-92 |

| Dimethyl pyridine-2,3-dicarboxylate | 0.5 | 5 | 40 | 16 | 88-95 |

| Pyridine-2,3-dicarboxylic acid | 1.0 | 5 | 40 | 24 | 78-85 |

The hydrogenation process demonstrates excellent chemoselectivity, specifically targeting the ester functionalities while preserving the pyridine ring structure [10]. Alternative reduction protocols involve sodium borohydride-mediated reduction in methanol, which has been successfully applied to convert pyridine dicarboxylate esters to the corresponding dimethanol derivatives with yields exceeding 90% [11] [14].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful methodology for optimizing the preparation of pyridine derivatives, including pyridine-2,3-dimethanol and related compounds. This technology offers significant advantages in terms of reaction time reduction, energy efficiency, and improved yields compared to conventional heating methods [15] [16] [17].

Microwave Optimization Parameters

Research in microwave-assisted pyridine synthesis demonstrates that power levels, irradiation time, temperature control, and solvent selection are critical parameters for optimization [18]. Studies show that microwave power levels ranging from 100-300 watts provide optimal conditions for pyridine derivative synthesis, with reaction times typically reduced from hours to minutes [18] [17].

A comprehensive optimization study revealed that microwave-assisted synthesis of highly functionalized pyridines can be achieved using power levels of 200-300 watts for 6-8 minutes, resulting in yields of 80-94% [18]. The methodology involves one-pot, three-component reactions utilizing aldehydes, malononitrile, and nitrogen-containing substrates under microwave irradiation with potassium carbonate as base promoter [17].

Reaction Condition Optimization Data

| Parameter | Conventional Method | Microwave-Assisted Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-9 hours | 2-7 minutes | 50-180x faster |

| Temperature | 80-120°C | 100-150°C | More precise control |

| Yield | 71-88% | 82-94% | 1.1-1.3x higher |

| Energy Consumption | High | Reduced by 60-80% | 3-5x more efficient |

Microwave-Enhanced Reaction Mechanisms

The accelerated reaction kinetics under microwave conditions result from enhanced molecular motion and more efficient energy transfer to the reaction mixture [16] [17]. Microwave irradiation facilitates rapid heating and uniform temperature distribution, leading to faster reaction rates and improved product selectivity [19]. The technology has been successfully applied to multi-step synthesis pathways, enabling the preparation of complex pyridine derivatives in significantly reduced timeframes [19].

Specific applications include the microwave-assisted preparation of pyridine-2,6-dimethanol analogs, where reaction times were reduced from 24 hours to 30 minutes while maintaining excellent yields of 95% [19]. The methodology involves esterification followed by reduction under microwave conditions, demonstrating the versatility of this approach for dimethanol synthesis [19].

Green Chemistry Approaches in Production

Green chemistry principles have become increasingly important in the synthesis of pyridine-2,3-dimethanol, focusing on environmentally sustainable methodologies that minimize waste generation and reduce environmental impact [20] [21] [22]. These approaches emphasize the use of renewable resources, non-toxic solvents, and energy-efficient processes [23] [24].

Sustainable Catalyst Systems

Research has identified zinc phosphate (Zn₃(PO₄)₂·4H₂O) as an effective non-toxic and environmentally friendly heterogeneous catalyst for pyridine derivative synthesis [23]. This catalyst system enables three-component, one-pot synthesis of trisubstituted pyridine derivatives with excellent yields of 82-94% using ethanol-water mixtures as green solvents [23]. The catalyst preparation involves a co-precipitation method and demonstrates excellent recyclability without significant loss of catalytic activity [23].

Water-Based Synthetic Methodologies

Advanced green approaches utilize aqueous reaction media to replace volatile organic solvents [24]. The Guareschi-Thorpe synthesis has been adapted for green chemistry applications, employing three-component condensation reactions of alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in water [24]. This methodology produces hydroxy-cyanopyridines in high yields while eliminating the need for organic solvents [24].

Green Chemistry Performance Metrics

| Green Chemistry Approach | Solvent System | Catalyst Type | Yield (%) | E-Factor | Recyclability |

|---|---|---|---|---|---|

| Zinc phosphate catalysis | EtOH/H₂O (4:1) | Heterogeneous | 82-94 | 0.2-0.4 | 5+ cycles |

| Aqueous Guareschi-Thorpe | Water | Ammonium carbonate | 85-92 | 0.1-0.3 | N/A |

| Rhodium-catalyzed hydrogenation | Ethanol | Homogeneous | 85-95 | 0.3-0.5 | 3-4 cycles |

Environmentally Friendly Reaction Conditions

Green chemistry methodologies for pyridine synthesis emphasize mild reaction conditions, reduced energy consumption, and minimal waste generation [21] [22]. Rhodium-catalyzed cyclization reactions using ethanol as a green solvent achieve yields up to 93% while meeting environmental sustainability requirements [22]. The methodology demonstrates tolerance for diverse functional groups and eliminates the need for toxic organic solvents [22].

Sustainable approaches also include the development of dimethylaminopyridinium iodide as an organic catalyst for carbon dioxide utilization, representing an innovative application of pyridine derivatives in green chemistry [25]. This catalyst system operates under ambient conditions without requiring additional solvents or additives, demonstrating excellent recyclability and contributing to carbon dioxide valorization strategies [25].

The thermodynamic properties of pyridine-2,3-dimethanol reflect its molecular structure and intermolecular interactions. The compound exhibits a molecular formula of C₇H₉NO₂ with a molecular weight of 139.15 grams per mole [1] [2] [3] [4] [5]. The predicted boiling point is 315.6 ± 32.0 degrees Celsius, significantly higher than that of unsubstituted pyridine (115.25 degrees Celsius) [1] [2] [4] [5]. This substantial elevation in boiling point can be attributed to the presence of two hydroxymethyl substituents that facilitate extensive hydrogen bonding between molecules, thereby increasing the energy required for vaporization.

The compound displays a flash point of 144.7 degrees Celsius [1] [2] [4] [5], indicating moderate thermal stability and reduced volatility compared to simpler pyridine derivatives. The vapor pressure at 25 degrees Celsius is remarkably low at 0.000182 millimeters of mercury [1] [2] [4] [5], confirming the strong intermolecular hydrogen bonding network that restricts molecular mobility in the vapor phase.

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Predicted Boiling Point | 315.6 ± 32.0°C | 760 mmHg | [1] [2] [4] [5] |

| Flash Point | 144.7°C | Standard conditions | [1] [2] [4] [5] |

| Vapor Pressure | 0.000182 mmHg | 25°C | [1] [2] [4] [5] |

| Density | 1.261 g/cm³ | Room temperature | [1] [2] [4] [5] |

The density of 1.261 grams per cubic centimeter reflects the compact molecular packing facilitated by hydrogen bonding interactions [1] [2] [4] [5]. When compared to pyridine-2,6-dimethanol, which has a reported melting point of 112-114 degrees Celsius and boiling point of 298.3 ± 30.0 degrees Celsius [6], pyridine-2,3-dimethanol shows a higher predicted boiling point, suggesting stronger intermolecular associations due to the specific geometric arrangement of the hydroxymethyl groups at the 2,3-positions.

Solubility Behavior in Polar/Nonpolar Solvents

The solubility characteristics of pyridine-2,3-dimethanol are governed by its bifunctional nature, combining the aromatic pyridine ring system with polar hydroxymethyl substituents. The compound exhibits high solubility in polar protic solvents due to its capacity for hydrogen bond formation through the hydroxyl groups [7] [8].

Research on related pyridine derivatives demonstrates that solubility patterns follow the general principle that polar compounds dissolve preferentially in polar solvents [7]. For pyrimidine derivatives with similar functional groups, the solubility order has been established as dimethylformamide > methanol > carbon tetrachloride [7], and this pattern is expected to apply to pyridine-2,3-dimethanol.

| Solvent Type | Polarity Index | Expected Solubility | Interaction Mechanism |

|---|---|---|---|

| Water | 9.0 | High | Extensive hydrogen bonding with OH groups |

| Methanol | 5.1 | High | Strong hydrogen bonding capacity |

| Ethanol | 4.3 | High | Good hydrogen bonding |

| Dimethylformamide | 6.4 | Very High | Excellent solvation of pyridine ring and OH groups |

| Dichloromethane | 3.1 | Moderate | Limited hydrogen bonding capability |

| Carbon Tetrachloride | 1.6 | Low | No hydrogen bonding capacity |

The predicted pKa value of 13.51 ± 0.10 [1] [2] [4] [5] indicates that the hydroxyl groups remain largely un-ionized under neutral conditions, maintaining their hydrogen bonding capability. The pyridine nitrogen with its lone pair can participate in hydrogen bonding as an acceptor, while the hydroxymethyl groups serve as both donors and acceptors, creating a network of intermolecular interactions that enhance solubility in polar solvents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of pyridine-2,3-dimethanol is characterized by distinct chemical shifts reflecting the electronic environment of different molecular regions. Proton nuclear magnetic resonance spectra of pyridine derivatives typically exhibit characteristic patterns [9] [10] [11]. The pyridine protons appear in the aromatic region, with the proton at position 2 (adjacent to nitrogen) experiencing significant deshielding and appearing at 8.5-9.0 parts per million. The protons at positions 4, 5, and 6 appear in the 7.0-8.0 parts per million range.

The hydroxymethyl protons are expected to resonate around 4.5-5.0 parts per million, characteristic of primary alcohol environments. The hydroxyl protons typically appear as broad signals due to rapid exchange, often observed in the 3.0-5.0 parts per million region depending on solvent and concentration.

| Nuclear | Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|---|

| ¹H | H-2 (pyridine) | 8.5-9.0 | doublet | ³J coupling to H-3 |

| ¹H | H-4,5,6 (pyridine) | 7.0-8.0 | multiplet | Complex coupling |

| ¹H | CH₂OH | 4.5-5.0 | singlet/broad | Exchange dependent |

| ¹³C | C-2 (pyridine) | 155-160 | - | Alpha to nitrogen |

| ¹³C | C-3,4,5,6 (pyridine) | 120-140 | - | Aromatic carbons |

| ¹³C | CH₂OH | 60-65 | - | Primary alcohol |

Carbon-13 nuclear magnetic resonance spectra show the pyridine carbons in the aromatic region (120-160 parts per million), with the carbon alpha to nitrogen (C-2) appearing most downfield due to the electronegativity of nitrogen [9]. The hydroxymethyl carbons appear around 60-65 parts per million, typical for primary alcohol carbons.

Infrared Spectroscopy

Infrared spectroscopic analysis of pyridine-2,3-dimethanol reveals characteristic absorption bands corresponding to the functional groups present in the molecule [12] [13] [14] [15]. The hydroxyl groups exhibit broad absorption bands in the 3200-3600 wavenumbers region due to hydrogen bonding. The aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while the pyridine ring exhibits characteristic bands in the 1580-1650 wavenumbers region for carbon-nitrogen stretching.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Hydrogen-bonded hydroxyl |

| Aromatic C-H stretch | 3000-3100 | Medium | Pyridine ring C-H |

| C=N stretch | 1580-1650 | Strong | Pyridine ring |

| C=C aromatic | 1500-1600 | Medium | Ring vibrations |

| C-O stretch | 1000-1200 | Strong | Primary alcohol |

| Ring breathing | 990-1040 | Medium | Pyridine characteristic |

The fingerprint region (600-1500 wavenumbers) contains multiple bands characteristic of the substitution pattern and ring deformation modes specific to the 2,3-substituted pyridine framework [12] [16].

Mass Spectrometry

Mass spectrometric fragmentation of pyridine-2,3-dimethanol follows predictable patterns based on the stability of resulting fragment ions [17] [18] [19]. The molecular ion at mass-to-charge ratio 139 corresponds to the intact molecule. Primary fragmentation involves loss of hydroxymethyl groups, generating fragments at mass-to-charge ratios 108 and 77.

| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| [M]⁺- | 139 | 15-25% | Molecular ion |

| [M-CH₂OH]⁺ | 108 | 60-80% | Loss of one hydroxymethyl |

| [M-2CH₂OH]⁺ | 77 | 100% (base peak) | Loss of both hydroxymethyl groups |

| [C₅H₅N]⁺- | 79 | 40-60% | Pyridine radical cation |

| [CH₂OH]⁺ | 31 | 20-30% | Hydroxymethyl cation |

The base peak typically occurs at mass-to-charge ratio 77, corresponding to the loss of both hydroxymethyl substituents, leaving a substituted pyridine radical cation. The pyridine base peak at mass-to-charge ratio 79 provides confirmation of the pyridine ring structure [17] [19].

X-ray Diffraction Analysis of Crystal Structure

Crystal structure determination of pyridine-2,3-dimethanol requires single crystal x-ray diffraction analysis to elucidate the three-dimensional molecular arrangement and intermolecular interactions. While specific crystallographic data for pyridine-2,3-dimethanol were not found in the current literature search, analysis of related pyridine dimethanol derivatives provides insight into expected structural features [20] [21] [22].

Pyridine-2,6-dimethanol complexes have been characterized crystallographically, revealing extensive hydrogen bonding networks that influence crystal packing [20] [23]. The dipicolinate complexes containing pyridine-2,6-dimethanol show coordination through both the pyridine nitrogen and hydroxyl oxygen atoms [20]. Similar hydrogen bonding patterns are expected for pyridine-2,3-dimethanol, though the geometric arrangement differs due to the adjacent positioning of the hydroxymethyl groups.

| Structural Parameter | Expected Range | Basis |

|---|---|---|

| Pyridine ring bond lengths | 1.33-1.39 Å | Typical aromatic system |

| C-N bond length | 1.34-1.36 Å | Pyridine characteristic |

| C-CH₂OH bond length | 1.50-1.52 Å | Typical sp³-sp² bond |

| C-O bond length | 1.41-1.43 Å | Primary alcohol |

| O-H bond length | 0.96-0.98 Å | Hydrogen bonding dependent |

The crystal structure analysis would reveal the conformation of the hydroxymethyl substituents relative to the pyridine ring plane. Intramolecular hydrogen bonding between adjacent hydroxyl groups may influence the molecular conformation, while intermolecular hydrogen bonding determines the crystal packing arrangement [21] [22] [24].

The space group and unit cell parameters would provide information about the symmetry elements present in the crystal structure. Related pyridine derivatives often crystallize in common space groups such as P2₁/c (monoclinic) or P1̄ (triclinic), depending on the molecular symmetry and hydrogen bonding patterns [25] [22] [26] [27].